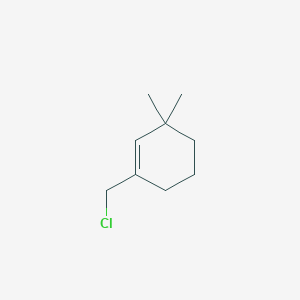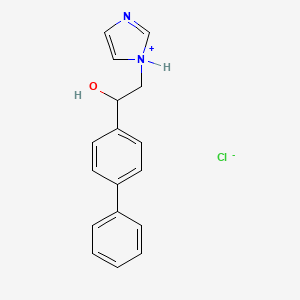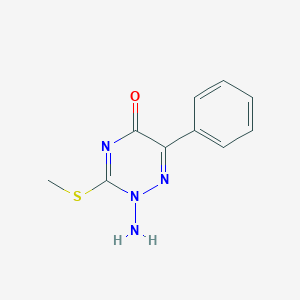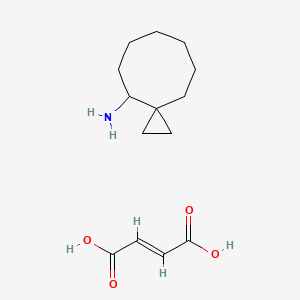
Spiro(2.7)decane-4-amine, fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(2.7)decane-4-amine, fumarate is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the broader class of spirocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro(2.7)decane-4-amine, fumarate, often involves cycloaddition reactions. One common method is the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes, which constructs spirocyclic skeletons under mild reaction conditions . Another approach involves the use of Friedel–Crafts alkylation and various cycloaddition reactions such as 1,3-dipolar cycloaddition and Diels–Alder reactions .
Industrial Production Methods
Industrial production of spirocyclic compounds typically involves scalable synthetic routes that ensure high yield and purity. Metal-catalyzed synthesis, particularly using palladium or rhodium catalysts, is favored due to its efficiency and functional group tolerance .
Análisis De Reacciones Químicas
Types of Reactions
Spiro(2.7)decane-4-amine, fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Aplicaciones Científicas De Investigación
Spiro(2.7)decane-4-amine, fumarate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific receptors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of Spiro(2.7)decane-4-amine, fumarate involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.5]decane: Shares a similar spirocyclic structure but differs in the ring size and functional groups.
Spiro[5.5]undecane: Another spirocyclic compound with a larger ring system and different biological activities
Uniqueness
Spiro(2.7)decane-4-amine, fumarate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
79531-62-7 |
|---|---|
Fórmula molecular |
C14H23NO4 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;spiro[2.7]decan-10-amine |
InChI |
InChI=1S/C10H19N.C4H4O4/c11-9-5-3-1-2-4-6-10(9)7-8-10;5-3(6)1-2-4(7)8/h9H,1-8,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
SGQAOVQAPQPLIZ-WLHGVMLRSA-N |
SMILES isomérico |
C1CCCC2(CC2)C(CC1)N.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CCCC2(CC2)C(CC1)N.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)
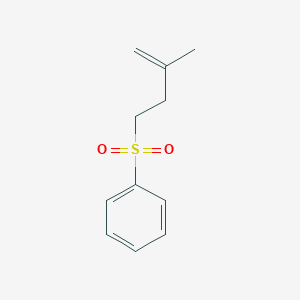
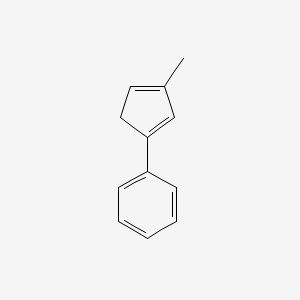
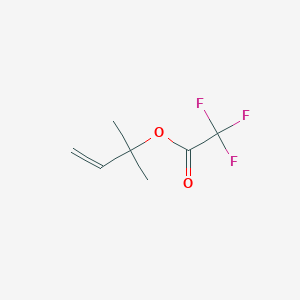
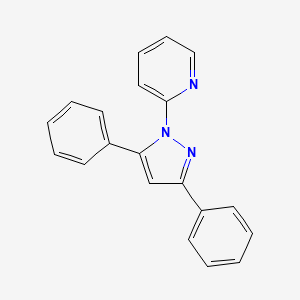
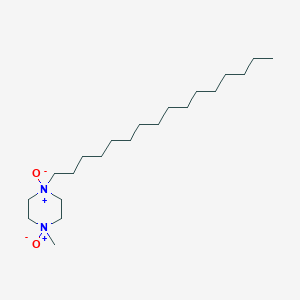
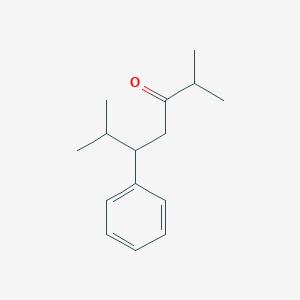
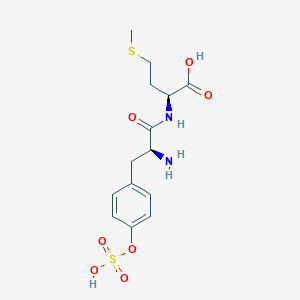
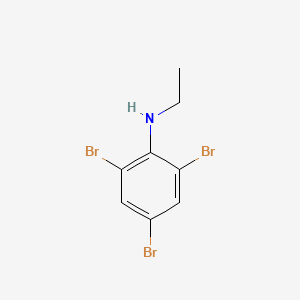
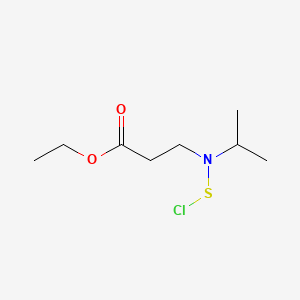
![2-(4-methoxyphenyl)-3-[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14431702.png)
